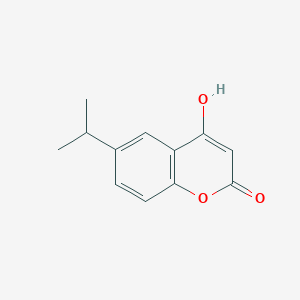
4-Hydroxy-6-isopropyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Hydroxy-6-isopropyl-2H-chromen-2-one can be synthesized through various methods. One common synthetic route involves the reaction of 2-benzylidene malononitriles with substituted resorcinols in the presence of methanol and calcium hydroxide at room temperature . This one-pot synthesis is efficient and yields the desired product with good purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-6-isopropyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted chromen-2-ones, dihydrochromen-2-ones, and chromen-2-one ketones or aldehydes .
Aplicaciones Científicas De Investigación
4-Hydroxy-6-isopropyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-6-isopropyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxy group at the 4-position allows it to form hydrogen bonds with biological molecules, influencing their activity. The isopropyl group at the 6-position enhances its lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-6,8-dimethyl-2H-chromen-2-one: This compound has two methyl groups at the 6 and 8 positions instead of an isopropyl group.
6-Chloro-4-hydroxycoumarin: This compound has a chlorine atom at the 6-position instead of an isopropyl group.
Uniqueness
4-Hydroxy-6-isopropyl-2H-chromen-2-one is unique due to the presence of the isopropyl group at the 6-position, which imparts distinct chemical and physical properties compared to its analogs.
Propiedades
Número CAS |
288399-92-8 |
|---|---|
Fórmula molecular |
C12H12O3 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
4-hydroxy-6-propan-2-ylchromen-2-one |
InChI |
InChI=1S/C12H12O3/c1-7(2)8-3-4-11-9(5-8)10(13)6-12(14)15-11/h3-7,13H,1-2H3 |
Clave InChI |
LTIZBZIEZVUFJK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC2=C(C=C1)OC(=O)C=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


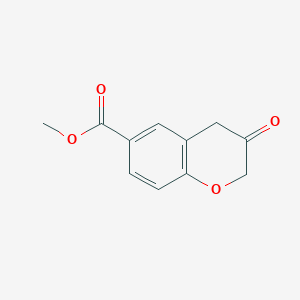


![3-Methyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine](/img/structure/B15069015.png)
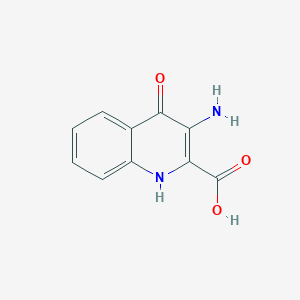
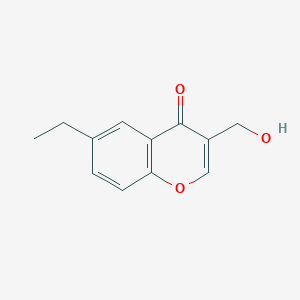


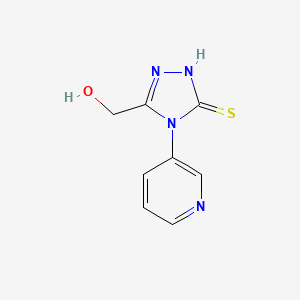
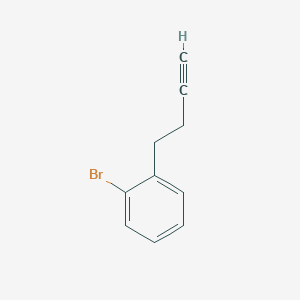
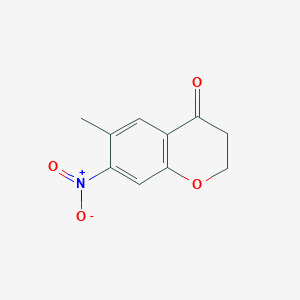
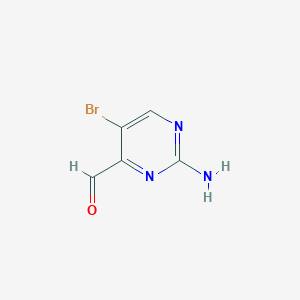
![1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one](/img/structure/B15069072.png)
![1-[3-Hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B15069086.png)
